tert-butyl4-(3-bromopropoxy)piperidine-1-carboxylate
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Overview
Description
tert-butyl4-(3-bromopropoxy)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H24BrNO3. It is a piperidine derivative that features a tert-butyl ester group and a bromopropoxy substituent. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-bromopropoxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with bromopropyl compounds. One common method includes the following steps:
Starting Materials: Piperidine, tert-butyl chloroformate, and 3-bromopropanol.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
tert-butyl4-(3-bromopropoxy)piperidine-1-carboxylate: undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions include substituted piperidine derivatives, alcohols, amines, carboxylic acids, and ketones.
Scientific Research Applications
tert-butyl4-(3-bromopropoxy)piperidine-1-carboxylate: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-bromopropoxy)piperidine-1-carboxylate involves its interaction with various molecular targets. The bromopropoxy group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The piperidine ring provides structural stability and can interact with biological targets, influencing their activity.
Comparison with Similar Compounds
tert-butyl4-(3-bromopropoxy)piperidine-1-carboxylate: can be compared with other similar compounds such as:
Tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate: Similar structure but with a bromopropyl group instead of bromopropoxy.
Tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate: Features a bromophenyl group, offering different reactivity and applications.
Tert-butyl 4-(3-chloropropoxy)piperidine-1-carboxylate: Contains a chloropropoxy group, which may exhibit different chemical behavior compared to the bromopropoxy group.
These comparisons highlight the unique properties of tert-butyl 4-(3-bromopropoxy)piperidine-1-carboxylate
Properties
IUPAC Name |
tert-butyl 4-(3-bromopropoxy)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24BrNO3/c1-13(2,3)18-12(16)15-8-5-11(6-9-15)17-10-4-7-14/h11H,4-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYRDCDTTCFYPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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